molecular formula C11H14N2O3 B11645939 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11645939
M. Wt: 222.24 g/mol
InChI Key: DIQUSBDEXUMZJN-KPKJPENVSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a hydrazide group attached to an acetophenone derivative, which includes two methoxy groups on the phenyl ring. This compound has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction may be carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For instance, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H14N2O3/c1-8(14)13-12-7-9-5-4-6-10(15-2)11(9)16-3/h4-7H,1-3H3,(H,13,14)/b12-7+

InChI Key

DIQUSBDEXUMZJN-KPKJPENVSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=C(C(=CC=C1)OC)OC

Canonical SMILES

CC(=O)NN=CC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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